molecular formula C16H20O6 B1236334 Pyrenophorin CAS No. 5739-85-5

Pyrenophorin

Cat. No. B1236334
CAS RN: 5739-85-5
M. Wt: 308.33 g/mol
InChI Key: PJHRIHGUXQTQLU-WICDBLAJSA-N
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Description

Pyrenophorin is a bioactive secondary metabolite derived from certain fungi. It has shown strong cytotoxicity against several cancer cell lines with IC50 values ranging from 0.07 to 7.8 μM . It’s also known for its antifungal properties .


Synthesis Analysis

The stereoselective total synthesis of this compound was accomplished from commercially available starting material 2-bromo epoxide using regioselective ring opening and the intermolecular Mitsunobu cyclization as key steps . The synthesis was done by hydrolytic kinetic resolution, Wittig olefination followed by Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of this compound is derived by head-to-tail dimerization of two identical C8 units . The X-ray structure of this compound is reported for the first time .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include regioselective ring opening and the intermolecular Mitsunobu cyclization . The disconnection approach analysis (retrosynthetic) of this compound envisions that it would be synthesized through the hydroxyl-acid via cyclo dimerisation under the Mitsunobu reaction conditions and followed by deprotection of cyclic ketals .

Scientific Research Applications

Selective Chemosensors for Fluoride Ion

Pyrenophorin derivatives, such as Pyreno[2,1-b]pyrrole and bis(pyreno[2,1-b]pyrrole), are shown to be selective and sensitive chemosensors for detecting fluoride ions. These compounds exhibit notable colorimetric and fluorescent changes in the presence of fluoride ions, making them useful for real-time and on-site applications. The hydrogen bonding with fluoride ions is a key aspect of their function, as detailed in NMR and dynamic fluorescence spectroscopic analyses (Lin et al., 2007).

Antifungal Activity and Synthetic Challenges

This compound, a symmetric sixteen-membered diolide isolated from Pyrenophora avenae, exhibits potent antifungal activity. The synthesis of this compound poses significant challenges, especially in coupling reactions of molecular fragments to create the molecule. This research underscores the importance of this compound in antifungal applications and the complexity involved in its chemical synthesis (Barbosa & Victor, 2013).

Phytotoxicity Mechanism

The phytotoxin (8R,16R)-(−)-pyrenophorin, derived from fungal metabolites, has been studied for its effects on plants like Avena sterilis. It causes bleaching of leaf sections, increases electrolyte leakage, and triggers oxidative damage through the generation of reactive oxygen species. This study provides insights into the mechanism of action of this compound as a phytotoxin (Aliferis & Chrysayi-Tokousbalides, 2006).

Bioactivity on Graminaceous Plants

The bioactivity of this compound as a secondary metabolite from the Drechslera avenae pathotype has been demonstrated. It notably inhibits seed germination in several graminaceous plants and affects chlorophyll retention in leaf sections. This research adds to the understanding of this compound's role in plant biology and its potential applications in agriculture (Kastanias & Chrysayi-Tokousbalides, 2005).

Applications in Nucleic Acid Research

This compound derivatives, specifically pyrene-functionalized oligonucleotides, are explored for their applications in fundamental research, diagnostics, and nanotechnology. Their ability to function as fluorescence probes and intercalators in nucleic acid complexes positions them as valuable tools in DNA/RNA target detection and SNP discrimination (Østergaard & Hrdlicka, 2011).

Antimicrobial Properties and Structural Diversity

Pyrenophorol and its derivatives, isolated from endophytic fungi, exhibit antimicrobial activity against various pathogens. The structural elucidation of these compounds reveals their diversity and biosynthetic interconnections, further highlighting their potential in antimicrobial research (Zhang et al., 2008).

Mechanism of Action

Target of Action

Pyrenophorin is a simple macrocyclic dilactone with phytotoxic and antifungal activity

Mode of Action

This compound’s mode of action involves electron misdirection and the generation of reactive oxygen species . This suggests that this compound disrupts normal cellular processes by altering electron flow within cells, leading to the production of reactive oxygen species that can cause damage to cellular components.

Result of Action

This compound inhibits seed germination, but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . This suggests that this compound can have both inhibitory and stimulatory effects on plant growth, depending on the stage of development.

Biochemical Analysis

Biochemical Properties

Pyrenophorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit seed germination and reduce root growth in several graminaceous plants . This compound interacts with enzymes involved in cell wall synthesis and degradation, disrupting normal cellular processes. Additionally, it has been shown to reduce chlorophyll levels in leaves, indicating its impact on photosynthetic proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of several plant species by interfering with cell signaling pathways and gene expression . In aquatic organisms, this compound exhibits toxicity by disrupting cellular metabolism and causing oxidative stress . The compound’s impact on cell function includes alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This compound’s antifungal activity is attributed to its ability to generate reactive oxygen species, which cause oxidative damage to fungal cells . Additionally, this compound can interfere with electron transport chains, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound’s inhibitory effects on bacterial bioluminescence are almost complete within 5 minutes of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antifungal and herbicidal activities without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxic dosages is essential for its safe application in agricultural and medical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . The compound’s impact on metabolic pathways can lead to disruptions in energy production and biosynthesis, contributing to its toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and efficacy in different biological systems .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHRIHGUXQTQLU-WICDBLAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033207
Record name (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5739-85-5
Record name Pyrenophorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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